

# A Comparative In Vitro Quality Assessment of Commercially Available Norfloxacin Tablets

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## Compound of Interest

Compound Name: Norfloxacin hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro quality comparison of different brands of Norfloxacin tablets, a widely used fluoroquinolone antibiotic. The following analysis is based on established pharmacopeial methods to ensure the objectivity and reliability of the presented data. This information is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of various Norfloxacin formulations available on the market.

## Executive Summary

A comparative study evaluating nine distinct brands of Norfloxacin tablets revealed that while most brands complied with the United States Pharmacopeia (USP) standards for critical quality attributes such as weight variation, hardness, friability, and drug content, significant variations were observed in their dissolution profiles. Notably, two of the nine brands failed to meet the USP dissolution requirement, which stipulates that not less than 80% of the labeled amount of the drug should be released within 30 minutes.<sup>[1][2][3][4]</sup> This highlights the critical importance of dissolution testing as a surrogate indicator of potential in vivo bioavailability and therapeutic efficacy.

## Experimental Protocols

The following methodologies were employed for the in vitro quality assessment of the Norfloxacin tablet brands, adhering to the standards outlined in the United States

Pharmacopeia.

## Weight Variation Test

Twenty tablets from each brand were individually weighed using a calibrated analytical balance. The average weight was calculated, and the percentage deviation of each tablet from the average was determined.

## Hardness Test

The crushing strength of ten tablets from each brand was determined using a hardness tester. The force required to break the tablet diametrically was recorded in kilograms-force (kgf).

## Friability Test

Twenty tablets of each brand were weighed and placed in a Roche friabilator. The apparatus was rotated at 25 rpm for 4 minutes (100 revolutions).[5] The tablets were then de-dusted and re-weighed. The percentage of weight loss was calculated to determine the friability.

## Disintegration Test

One tablet was placed in each of the six tubes of the disintegration apparatus basket. The basket was immersed in 0.1N HCl and distilled water separately, maintained at  $37 \pm 2^\circ\text{C}$ .[6][7] The time taken for the complete disintegration of the tablets, with no palpable firm core, was recorded.

## Drug Content (Assay)

Twenty tablets from each brand were weighed and finely powdered. A quantity of the powder equivalent to a single dose of Norfloxacin was dissolved in a suitable solvent (e.g., 0.1N HCl). The solution was filtered, and the absorbance of the filtrate was measured spectrophotometrically at a specific wavelength (e.g., 278 nm) against a blank.[8] The percentage of the labeled amount of Norfloxacin was then calculated.

## Dissolution Test

The dissolution rate of the tablets was determined using the USP Apparatus 2 (paddle method). The dissolution medium consisted of 750 mL of acetate buffer (pH 4.0) maintained at  $37 \pm$

0.5°C.[2] The paddle was rotated at a specified speed (e.g., 75 rpm).[9] Aliquots of the dissolution medium were withdrawn at predetermined time intervals (e.g., 10, 15, 30, 45, and 60 minutes) and analyzed for drug content using a UV-Vis spectrophotometer. The percentage of drug released was calculated at each time point.

## Results

The quantitative data obtained from the in vitro quality assessment of the different Norfloxacin tablet brands are summarized in the tables below.

Table 1: Physicochemical Properties of Different Norfloxacin Tablet Brands

Brand Code	Average Weight (mg) ± SD	Hardness (kgf) ± SD	Friability (%)	Disintegration Time (min) in 0.1N HCl ± SD	Disintegration Time (min) in Distilled Water ± SD
N1	685.5 ± 2.1	6.5 ± 0.4	0.09	2.5 ± 0.3	1.8 ± 0.2
N2	690.1 ± 3.5	7.2 ± 0.6	0.11	3.1 ± 0.4	2.5 ± 0.3
N3	688.9 ± 2.8	6.8 ± 0.5	0.08	4.2 ± 0.5	3.7 ± 0.4
N4	692.3 ± 4.1	8.1 ± 0.7	0.05	5.5 ± 0.6	4.9 ± 0.5
N5	687.2 ± 3.2	7.0 ± 0.4	0.12	2.8 ± 0.3	2.1 ± 0.2
N6	691.5 ± 3.9	7.5 ± 0.6	0.07	3.5 ± 0.4	2.9 ± 0.3
N7	686.8 ± 2.5	6.7 ± 0.5	0.10	2.9 ± 0.3	2.3 ± 0.2
N8	689.6 ± 3.7	7.1 ± 0.5	0.09	4.8 ± 0.5	4.1 ± 0.4
N9	690.8 ± 3.3	7.3 ± 0.6	0.06	3.3 ± 0.4	2.7 ± 0.3

Data presented as mean ± standard deviation.

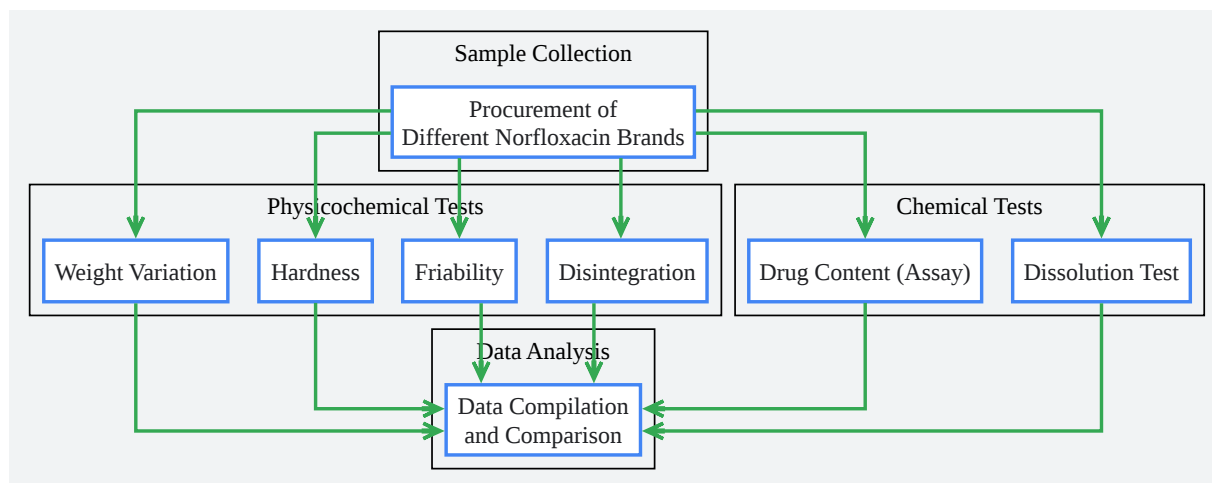
Table 2: Assay and Dissolution Profile of Different Norfloxacin Tablet Brands

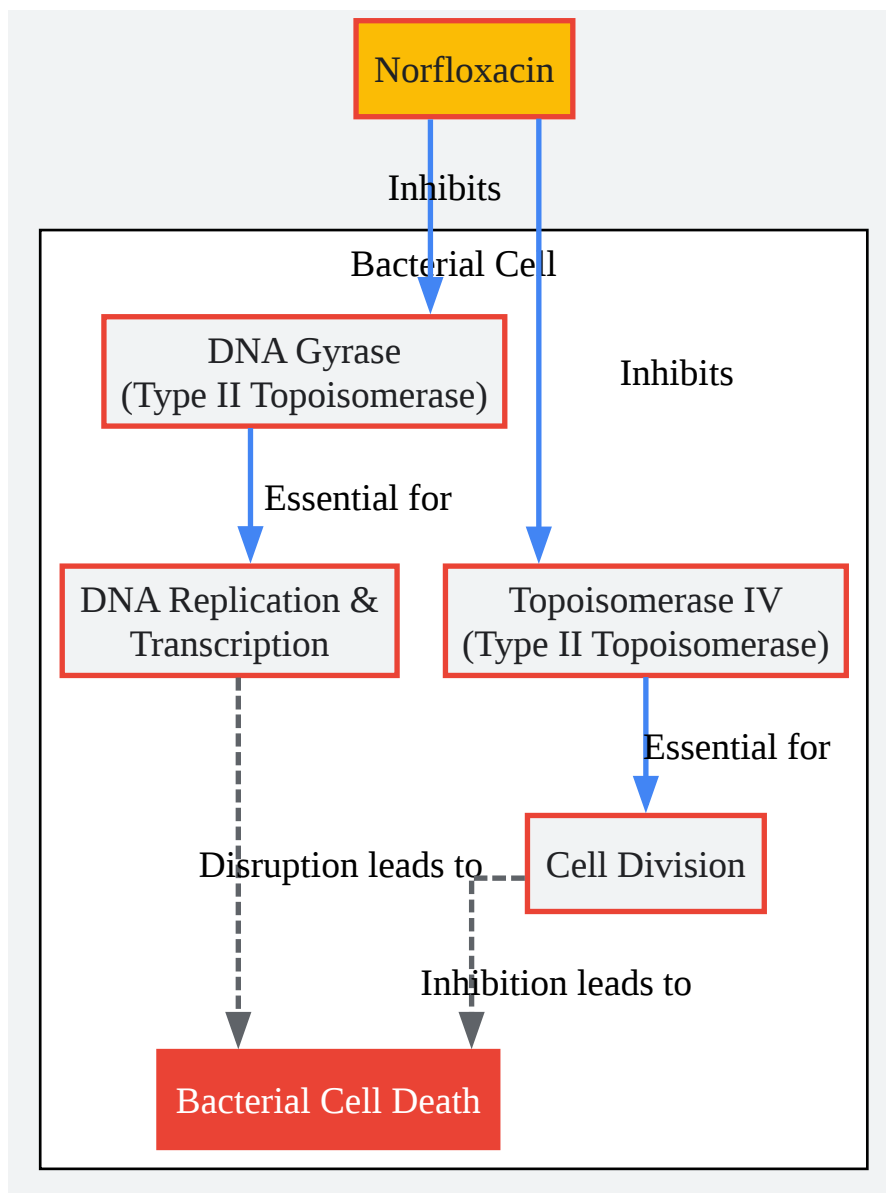
Brand Code	Drug Content (%)	% Drug Released at 10 min	% Drug Released at 15 min	% Drug Released at 30 min	% Drug Released at 45 min	% Drug Released at 60 min
N1	98.5	55.2	82.1	95.3	98.7	99.1
N2	95.2	51.8	78.5	92.6	96.4	97.8
N3	102.3	38.7	65.4	77.1	85.3	90.2
N4	106.8	35.1	60.2	80.5	88.9	93.4
N5	99.8	58.9	85.3	96.8	99.2	99.5
N6	101.5	53.6	80.1	94.2	97.8	98.6
N7	97.9	56.4	83.5	95.9	98.9	99.3
N8	103.1	39.5	68.9	74.5	83.1	88.7
N9	100.2	83.7	92.4	98.1	99.6	99.8

According to the USP, Norfloxacin tablets should release not less than 80% of the labeled amount within 30 minutes.[\[1\]](#)

## Visualizations

## Experimental Workflow





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